![molecular formula C18H17BrClN3O3S B2484668 1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106752-09-3](/img/structure/B2484668.png)

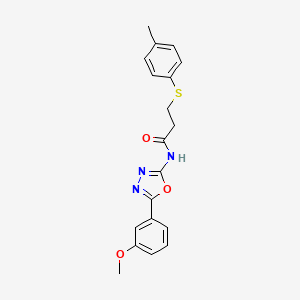

1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Organic compounds are usually described by their physical state, color, and solubility in different solvents. They may also be characterized by their smell .

Synthesis Analysis

The synthesis of organic compounds often involves reactions like addition, substitution, elimination, and rearrangement. The choice of reaction and reagents depends on the functional groups present in the starting materials .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of organic compounds .Chemical Reactions Analysis

This involves studying how the compound reacts with different reagents. The observed reactions can provide insights into the compound’s functional groups and structure .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties like melting point, boiling point, density, refractive index, and spectral data (IR, NMR, UV-Vis, etc.) are determined .Applications De Recherche Scientifique

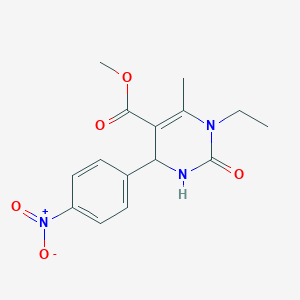

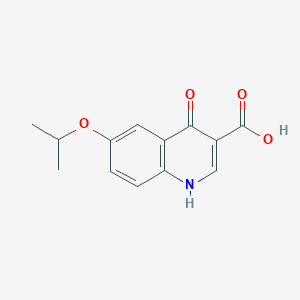

Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles

The compound has been employed in the one-pot, solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles. Researchers have utilized α,β-unsaturated aldehydes/ketones and hydrazine as starting materials, catalyzed by H3[PW12O40]/SiO2 under microwave irradiation. The method offers environmental-friendly conditions, simple operation, and good yields. Silica effectively absorbs microwave energy, promoting the condensation reaction. The crystal structure of a specific derivative, 1-(4-chlorophenyl)-5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole , has also been elucidated .

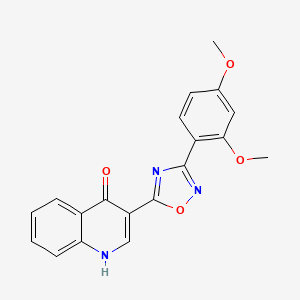

Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives

While not directly related to the compound, the synthesis of 2-amino-1,3,4-oxadiazole derivatives is an interesting field. These derivatives exhibit diverse biological activities, including antitumor effects. Researchers have explored various synthetic routes to access these compounds, contributing to drug discovery and medicinal chemistry .

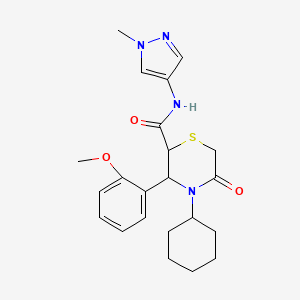

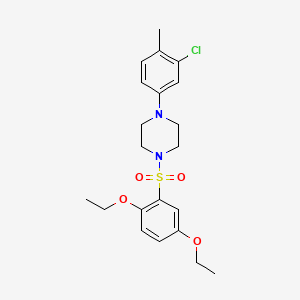

Metal-Free Cyclization of Benzo[e][1,3]thiazin-4-ones

Although not the primary focus, the compound’s structural features may find relevance in the synthesis of benzo[e][1,3]thiazin-4-ones. Researchers have demonstrated a metal-free cyclization method using benzo[c][1,2]dithiol-3-ones and amidines. Triphenylphosphine facilitates the ring-opening of benzo[c][1,2]dithiol-3-ones via S-S bond cleavage .

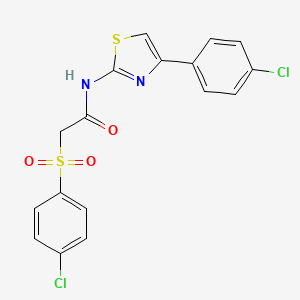

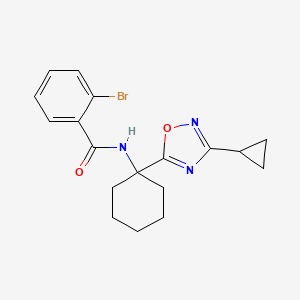

Potential Antitumor and Cytotoxic Activity

Thiazole derivatives, including those with imidazo[2,1-b][1,3]thiazin-1-ium moieties, have been investigated for their antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cell lines .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN3O3S.BrH/c19-14-5-7-15(8-6-14)20-12-18(23,21-9-2-10-26-17(20)21)13-3-1-4-16(11-13)22(24)25;/h1,3-8,11,23H,2,9-10,12H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYLXXCYFUNJJQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Cl)SC1.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)

![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2484601.png)

![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)